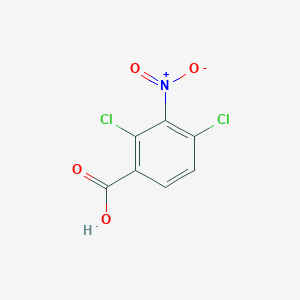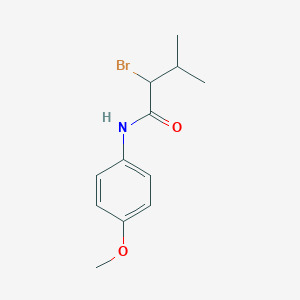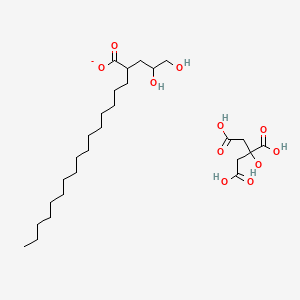
N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide
概要
説明
N-(3-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide: is a chemical compound with the molecular formula C13H17N2O It is characterized by the presence of a tetrahydropyridine ring attached to a phenyl group, which is further connected to an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide typically involves the following steps:
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or 1,5-diamines.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using a phenylboronic acid derivative and a suitable palladium catalyst.
Acetamide Formation: The final step involves the acylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient synthesis.
化学反応の分析
Types of Reactions:
Oxidation: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the tetrahydropyridine ring are replaced by other substituents using appropriate reagents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, catalysts such as palladium or copper.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl or tetrahydropyridine derivatives.
科学的研究の応用
Chemistry: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, this compound is studied for its potential interactions with biological targets, including enzymes and receptors, which may have implications for drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways involved in diseases such as neurodegenerative disorders and cancer.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting protective effects in biological systems.
類似化合物との比較
- N-(4-(1,2,3,6-Tetrahydropyridin-4-yl)phenyl)acetamide
- 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
- N-tert-Butoxycarbonyl-1,2,3,6-tetrahydropyridin-4-ylboronic acid pinacol ester
Comparison: N-(3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl)acetamide is unique due to the specific positioning of the tetrahydropyridine ring and the phenyl group, which may confer distinct chemical and biological properties compared to its analogs. For instance, the presence of the acetamide moiety may enhance its solubility and stability, making it more suitable for certain applications.
特性
IUPAC Name |
N-[3-(1,2,3,6-tetrahydropyridin-4-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-10(16)15-13-4-2-3-12(9-13)11-5-7-14-8-6-11/h2-5,9,14H,6-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQTWKLHRHEMTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-chloro-3-methylisoxazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B3264360.png)

![N-[(2s)-2,3-Bis(Oxidanyl)propoxy]-3,4-Bis(Fluoranyl)-2-[(2-Fluoranyl-4-Iodanyl-Phenyl)amino]benzamide](/img/structure/B3264393.png)


![4-BROMO-N-[3-(4-BROMOBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE](/img/structure/B3264411.png)

![6-bromo-3-[5-(4-bromophenyl)-1-(3,5-dimethoxybenzoyl)-4,5-dihydro-1H-pyrazol-3-yl]-2-methyl-4-phenylquinoline](/img/structure/B3264418.png)




